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• Application Note: Multi-Mycotoxin LC-MS/MS Method Including Neosolaniol

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Compound of Interest

Compound Name: Neosolaniol (Standard)

Cat. No.: B1257658

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- Audience: Researchers, scientists, and drug development professionals.

• Introduction

- Mycotoxins are toxic secondary metabolites produced by fungi that contaminate a wide range of agricultural commodities, posing a significant threat to food safety and public health. [1][2] Neosolaniol (NEO), a type A trichothecene mycotoxin produced by *Fusarium* species, is known for its cytotoxicity and is often found in grains like cereals and bread. [3][4] The co-occurrence of multiple mycotoxins in a single product necessitates the development of sensitive and robust multi-analyte methods for their simultaneous detection. [5]
- This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Neosolaniol along with other significant mycotoxins, including type A and B trichothecenes, aflatoxins, and zearalenone, in a cereal matrix. The method employs a simple extraction procedure followed by LC-MS/MS analysis, providing high sensitivity and selectivity.

• Experimental Protocols

- Standards: Certified analytical standards of Neosolaniol (NEO), Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-AcDON), 15-Acetyldeoxynivalenol (15-AcDON), Nivalenol (NIV),

Fusarenon-X (F-X), T-2 toxin, HT-2 toxin, and Zearalenone (ZEN). All standards were purchased from certified suppliers and stored at -20°C.

- ◦ Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).
- ◦ Extraction Tube: 50 mL polypropylene (PP) tubes.
- ◦ Syringe Filters: 0.2 µm PTFE disposable syringe filters.
- ◦ Homogenization: Grind a representative 250 g sample of the cereal matrix (e.g., wheat, corn) to a fine powder using a laboratory blender.[1]
- ◦ Weighing: Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene tube.[1]
- ◦ Extraction: Add 20 mL of an acetonitrile/water mixture (80/20, v/v).[1] Some methods also suggest using acetonitrile/water/acetic acid (79/20/1, v/v/v) for a broader range of mycotoxins.[6][7]
- ◦ Shaking: Cap the tube and shake vigorously on a horizontal shaker for 60 minutes at 300 rpm.[1]
- ◦ Centrifugation: Centrifuge the extract at 2500 rpm for 5 minutes.[1]
- ◦ Dilution & Filtration: Take an aliquot of the supernatant, dilute it 1:5 with water, and filter through a 0.2 µm PTFE syringe filter into an LC vial for analysis.[1] This "dilute-and-shoot" approach is effective for many cereal matrices, minimizing matrix effects without extensive cleanup.[1] For complex matrices, a cleanup step using Oasis HLB or immunoaffinity columns can be employed.[8][9]
- ◦ LC System: UPLC system (e.g., Agilent Infinity 1200 LC or Waters Acquity UPLC).[8][10]
- ◦ MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP or Thermo Scientific TSQ Endura).[1][10]
- ◦ Column: Cadenza CW-C18 column (50 mm × 2 mm, 3 µm) or equivalent.[10]
- ◦ Column Temperature: 30°C.[10]

- ◦ Injection Volume: 5.0 μ L.[\[10\]](#)
- Table 1: LC Gradient Program
- | Time (min) | Flow Rate (μ L/min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile) |
- | :--- | :--- | :--- | :--- |
- | 0.0 | 300 | 100 | 0 |
- | 1.0 | 300 | 90 | 10 |
- | 6.0 | 300 | 20 | 80 |
- | 6.5 | 300 | 100 | 0 |
- | 10.0 | 300 | 100 | 0 |
- This gradient is adapted from a method for trichothecene analysis and may require optimization for a broader mycotoxin panel.[\[10\]](#)
- Table 2: MS/MS Source and Gas Parameters
- | Parameter | Positive Mode (ESI+) | Negative Mode (ESI-) |
- | :--- | :--- | :--- |
- | Ion Spray Voltage | 5500 V | -4500 V |
- | Source Temperature | 550 °C | 550 °C |
- | Curtain Gas (CUR) | 30 psi | 30 psi |
- | Ion Source Gas 1 (GS1) | 50 psi | 50 psi |
- | Ion Source Gas 2 (GS2) | 50 psi | 50 psi |
- | Collision Gas (CAD) | Medium | Medium |

- These parameters are based on the AB SCIEX 4000 QTRAP system and should be optimized for the specific instrument in use.[\[10\]](#)

• Data Presentation and Results

- The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. Quantification was performed using matrix-matched calibration curves to compensate for matrix effects.[\[1\]](#)

- Table 3: Optimized MRM Transitions and MS Parameters for Selected Mycotoxins

- | Analyte | Ionization Mode | Precursor Ion (Q1) | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |

- | :--- | :--- | :--- | :--- | :--- | :--- |

- | Neosolaniol (NEO) | ESI+ | 383.2 | 305.2 | 45 | 25 |

- | | ESI+ | 383.2 | 245.1 | 45 | 30 |

- | Deoxynivalenol (DON) | ESI- | 355.1 | 295.1 | -50 | -22 |

- | 3-AcDON | ESI- | 397.1 | 337.1 | -40 | -20 |

- | T-2 Toxin | ESI+ | 484.2 | 215.1 | 60 | 35 |

- | HT-2 Toxin | ESI+ | 442.2 | 263.1 | 55 | 28 |

- | Zearalenone (ZEN) | ESI- | 317.1 | 175.0 | -65 | -25 |

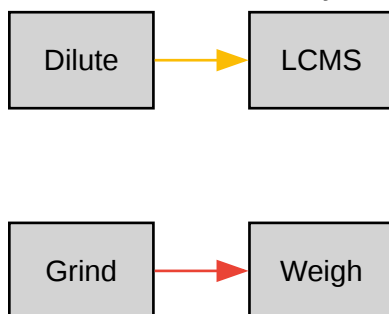
- Note: MRM transitions, DP, and CE values are instrument-dependent and require optimization. The listed values are illustrative examples based on published data.[\[11\]](#) Neosolaniol, T-2, and HT-2 are detected in positive ion mode, while DON, its acetylated forms, and Zearalenone are typically detected in negative ion mode.[\[11\]](#)

- Table 4: Method Performance Characteristics in Wheat Matrix

- | Analyte | Linearity (R^2) | LOD ($\mu\text{g/kg}$) | LOQ ($\mu\text{g/kg}$) | Recovery (%) (at 50 $\mu\text{g/kg}$) | RSDr (%) |
- | :--- | :--- | :--- | :--- | :--- | :--- |
- | Neosolaniol (NEO) | >0.995 | 1.0 | 2.5 | 91.5 | 8.5 |
- | Deoxynivalenol (DON) | >0.998 | 5.0 | 10.0 | 92.8 | 6.7 |
- | 3-AcDON | >0.997 | 2.0 | 5.0 | 88.3 | 9.2 |
- | T-2 Toxin | >0.996 | 0.5 | 1.5 | 92.8 | 7.1 |
- | HT-2 Toxin | >0.995 | 0.8 | 2.0 | 90.4 | 8.8 |
- | Zearalenone (ZEN) | >0.998 | 1.5 | 4.0 | 85.6 | 11.4 |
- The performance data presented are typical values based on similar validated methods. Recovery rates for trichothecenes often range from 83% to 93%.^[10] Limits of detection can vary from 0.3 to 30 ng/g depending on the analyte and matrix.^[8]

• Visualizations

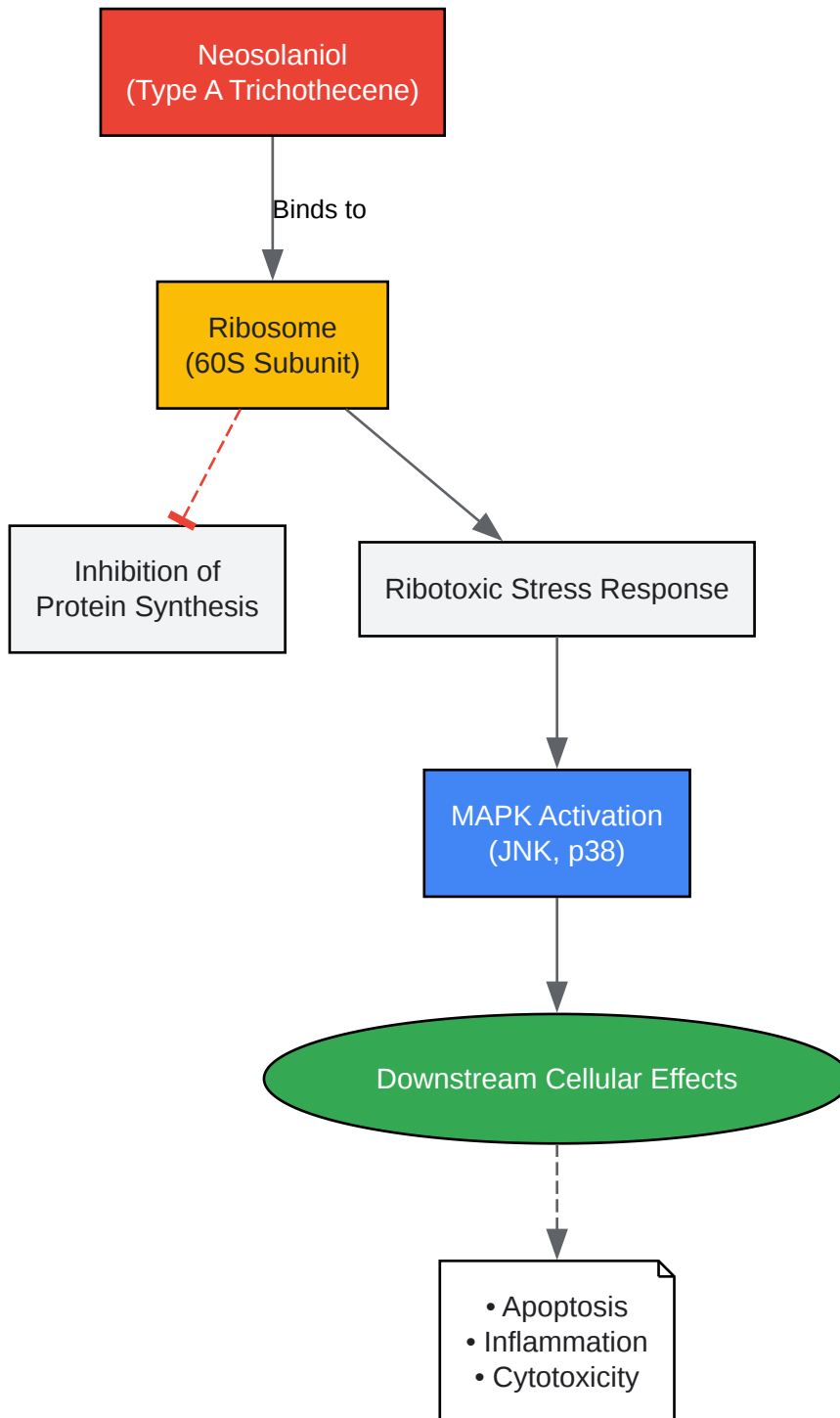
Experimental Workflow for Multi-Mycotoxin Analysis



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- Caption: A flowchart of the experimental workflow.
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Simplified Ribotoxic Stress Signaling Pathway



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- Caption: The toxic mechanism of trichothecenes like Neosolaniol.

• Conclusion

- The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of Neosolaniol and other key mycotoxins in cereal matrices. The simple "dilute-and-shoot" sample preparation protocol is efficient and minimizes the use of solvents and cleanup cartridges, making it suitable for high-throughput screening in food safety and research laboratories. The method demonstrates excellent performance characteristics, meeting the typical requirements for regulatory compliance and risk assessment studies.

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